
1,2-Di(furan-2-yl)ethyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di(furan-2-yl)ethyne is an organic compound characterized by the presence of two furan rings attached to an ethyne (acetylene) moiety Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom The ethyne group, consisting of a triple bond between two carbon atoms, imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di(furan-2-yl)ethyne can be synthesized through several methods. One common approach involves the coupling of furan derivatives with acetylene precursors. For instance, a palladium-catalyzed cross-coupling reaction between furan-2-boronic acid and 1,2-dibromoethyne can yield this compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1,2-Di(furan-2-yl)ethyne undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-diones under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triple bond in the ethyne moiety can be reduced to a double bond or a single bond using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups (NO₂)
Major Products Formed
Oxidation: Furan-2,5-diones
Reduction: 1,2-Di(furan-2-yl)
Properties
CAS No. |
65406-81-7 |
|---|---|
Molecular Formula |
C10H6O2 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2-[2-(furan-2-yl)ethynyl]furan |
InChI |
InChI=1S/C10H6O2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-4,7-8H |
InChI Key |
OFPFJILOMKCPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C#CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-amine](/img/structure/B12912289.png)

![4,6,8-Trimethyl-2-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12912302.png)

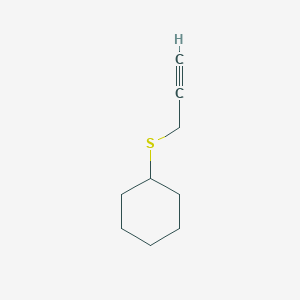
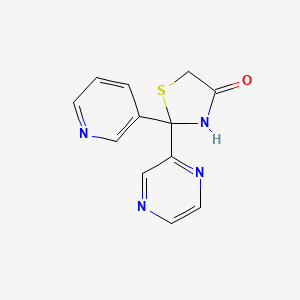

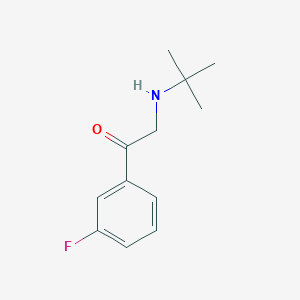
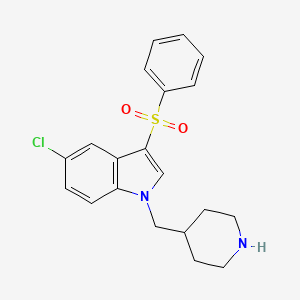
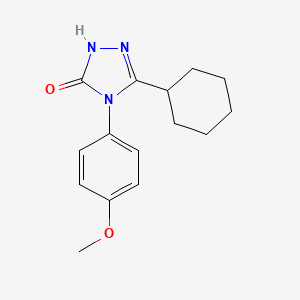
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912352.png)



